molecular formula C12H13BrFNO3S B6643546 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide

3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide

Cat. No. B6643546
M. Wt: 350.21 g/mol
InChI Key: IIBLQVCUTLHMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of thiazolidinedione derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide involves the inhibition of NF-κB activity and the activation of AMPK. NF-κB is a transcription factor that plays a key role in inflammation and cancer development. By inhibiting its activity, this compound can reduce inflammation and inhibit tumor growth. AMPK is a key regulator of glucose and lipid metabolism. By activating AMPK, this compound can improve glucose uptake and lipid metabolism, which can be beneficial in the treatment of diabetes and obesity.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide can exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. It can reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. It can also improve glucose uptake and lipid metabolism, which can be beneficial in the treatment of diabetes and obesity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit NF-κB activity and activate AMPK. However, the limitations of using this compound include its toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in various diseases.
2. Development of new derivatives of this compound with improved efficacy and safety profiles.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies to determine the mechanism of action of this compound in more detail.
5. Investigation of the potential use of this compound as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride to produce 4-fluoro-3-chlorobenzoic acid. This intermediate is then reacted with 2,2-dioxo-1,3,2-dioxathiolane to yield 3-chloro-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide. The final step involves the bromination of this intermediate to produce 3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide.

Scientific Research Applications

3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have shown that this compound can inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism.

properties

IUPAC Name

3-bromo-N-(1,1-dioxothian-4-yl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO3S/c13-10-7-8(1-2-11(10)14)12(16)15-9-3-5-19(17,18)6-4-9/h1-2,7,9H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBLQVCUTLHMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.